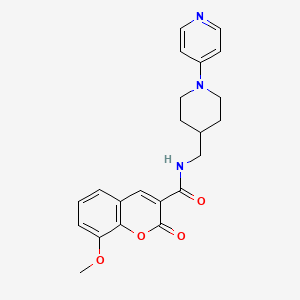

8-methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

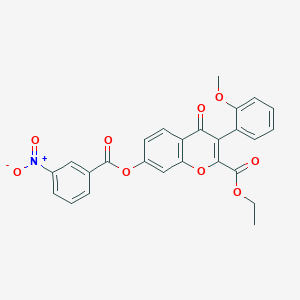

The synthesis of chromene derivatives, including those related to the compound , often involves multi-step chemical processes that may include cyclization, acylation, and substitution reactions. For example, the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one, a related compound, involves a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst. This process is indicative of the type of synthetic routes that may be applied to similar chromene-based compounds (Shah et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of chromene derivatives like the subject compound reveals critical insights into their chemical behavior and potential applications. For instance, the crystal structure of a closely related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, was determined, highlighting the compound's monoclinic space group and providing detailed geometrical parameters (Xiaochuan Li et al., 2010). This type of structural information is crucial for understanding the physical and chemical properties of these molecules.

Chemical Reactions and Properties

Chemical reactions involving chromene derivatives can include nucleophilic substitutions, condensations, and cyclizations. The reactivity of these compounds can be significantly influenced by their specific functional groups and structural features. For example, the introduction of a thiazol-2-yl amide group into a chromene derivative has been explored, demonstrating the compound's potential for further chemical modifications and its utility in synthesizing novel derivatives with varied biological activities (Nilay Shah et al., 2016).

Physical Properties Analysis

The physical properties of chromene derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals, materials science, and chemical research. The detailed crystallographic analysis provides insights into the compound's solid-state behavior and stability (Xiaochuan Li et al., 2010).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as reactivity, stability, and interactions with other molecules, are critical for their application in drug design, materials science, and synthetic chemistry. The synthesis and characterization of chromene derivatives, including their reactions with various reagents and their potential as intermediates in the synthesis of more complex molecules, have been extensively studied, showcasing the versatility and importance of these compounds in chemical research (Nilay Shah et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic properties, indicating their potential in pharmaceutical applications. The synthesis involves complex chemical reactions leading to compounds with high selectivity for cyclooxygenase-2 (COX-2) inhibition, providing an insight into their mechanism of action and potential therapeutic benefits (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystallographic Studies

Another area of interest is the crystallographic study of chromene derivatives. For example, the crystallization and structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives provide valuable insights into the conformation and potential interactions of these compounds, which can be critical for designing drugs with enhanced efficacy and reduced side effects (Reis et al., 2013).

Polymer Science

In polymer science, novel monomers containing chromene units have been synthesized for the development of aromatic polyamides with photosensitive properties. These polymers exhibit good solubility, high molecular weights, and thermal stability, making them suitable for various applications, including the production of transparent, flexible films with potential uses in electronics and materials science (Nechifor, 2009).

Anticancer Research

Research into the anticancer activity of chromenylpyrazolecarboxylates has shown that these compounds exhibit significant efficacy against various human cancer cell lines, such as prostate, lung adenocarcinoma, and cervical cancer cells. This highlights the potential of chromene derivatives in developing new anticancer therapies (Kumar et al., 2013).

Quantum Chemical Studies

Quantum chemical studies on chromene derivatives have been conducted to understand their molecular structure, spectroscopic, electronic properties, and non-linear optical (NLO) properties. Such studies are crucial for designing materials with specific optical and electronic characteristics, opening up possibilities in fields ranging from materials science to photonics (Evecen & Tanak, 2016).

Eigenschaften

IUPAC Name |

8-methoxy-2-oxo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-19-4-2-3-16-13-18(22(27)29-20(16)19)21(26)24-14-15-7-11-25(12-8-15)17-5-9-23-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDKIYKOHTWIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)